Film Morphology and Device Performance in ZTO Transistors: Sn(OiPr)4 vs. Sn(II) Precursors
A systematic study on the fabrication of Zinc-Tin Oxide (ZTO) thin-film transistors revealed that the choice of Sn precursor profoundly impacts film morphology and device performance [1]. Films derived from Sn(II) 2-ethylhexanoate exhibited a superior RMS roughness (<0.5 nm) compared to those from Sn(IV) precursors. However, Tin(IV) isopropoxide (Sn(OiPr)₄) was explicitly identified alongside Sn(II) 2-ethylhexanoate as a 'promising Sn precursor for the fabrication of transistors,' demonstrating its viability for producing functional amorphous ZTO films with acceptable performance metrics despite the morphological differences.
| Evidence Dimension | RMS Surface Roughness |
|---|---|
| Target Compound Data | >0.5 nm (Sn(IV) precursor class) |
| Comparator Or Baseline | <0.5 nm (Sn(II) 2-ethylhexanoate) |
| Quantified Difference | Higher roughness, yet still identified as 'promising' for transistor fabrication |
| Conditions | ZTO thin films prepared by metal-organic decomposition (MOD) and sol-gel processes |
Why This Matters
Selecting Sn(OiPr)₄ as a Sn(IV) source is necessary when a balance between established precursor reactivity and specific device fabrication requirements (e.g., doping concentration control) is prioritized over achieving the absolute lowest surface roughness offered by Sn(II) alternatives.
- [1] Kim, D. J., et al. "Impacts of Sn precursors on solution-processed amorphous zinc–tin oxide films and their transistors." RSC Advances, 2012, 2, 6005-6010. DOI: 10.1039/C2RA20486B View Source
